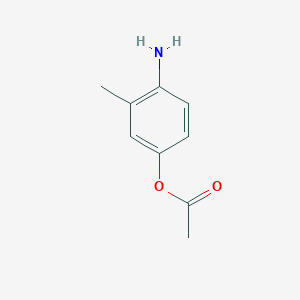

4-Amino-3-methylphenyl acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

(4-amino-3-methylphenyl) acetate |

InChI |

InChI=1S/C9H11NO2/c1-6-5-8(12-7(2)11)3-4-9(6)10/h3-5H,10H2,1-2H3 |

InChI Key |

ODOZNFDAPCQZKO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(=O)C)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Amino 3 Methylphenyl Acetate and Its Derivatives

Strategic Approaches to Aryl Acetate (B1210297) Synthesis with Amino and Methyl Functionalities

The creation of polysubstituted aromatic rings requires careful planning to control the position of each functional group. The interplay between the activating and directing effects of the amino and methyl groups, alongside the acetate functionality, presents unique synthetic challenges.

Regioselective synthesis is crucial for preparing specifically substituted phenyl acetates, ensuring that functional groups are introduced at the desired positions on the aromatic ring. nih.govbeilstein-journals.org The development of these strategies is often driven by the need for novel building blocks for various applications, including the generation of chemical libraries for drug discovery. beilstein-journals.org

One common strategy involves the use of starting materials where the substitution pattern is already established or can be reliably controlled through well-known directing effects of existing substituents. For instance, the synthesis might start from a pre-substituted aniline (B41778) or phenol (B47542), with subsequent modifications to introduce the remaining functionalities.

A powerful method for achieving regioselectivity is through reagent-based cyclization reactions. nih.gov For example, a thiosemicarbazide (B42300) intermediate can be selectively cyclized to form either a 2-amino-1,3,4-oxadiazole or a 2-amino-1,3,4-thiadiazole, depending on the reagents used, such as EDC·HCl or p-TsCl. nih.gov The regioselectivity in such reactions can be influenced by the nature of the substituents on the intermediate. nih.gov

Another approach involves the construction of a heterocyclic ring that already contains the desired functionalities, which can then be used as a scaffold. For example, β-enamino ketoesters can be reacted with hydroxylamine (B1172632) hydrochloride to produce regioisomeric methyl 5-(cycloaminyl)-1,2-oxazole-4-carboxylates. beilstein-journals.orgresearchgate.net The reaction proceeds through the formation of an intermediate that dictates the final position of the substituents on the oxazole (B20620) ring. researchgate.net

Table 1: Comparison of Reagents for Regioselective Cyclization

| Starting Material | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Thiosemicarbazide intermediate | EDC·HCl in DMSO | 2-Amino-1,3,4-oxadiazole | nih.gov |

| Thiosemicarbazide intermediate | p-TsCl, triethylamine (B128534) in NMP | 2-Amino-1,3,4-thiadiazole | nih.gov |

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that contains substantial portions of all the initial components. nih.govnih.gov These reactions are atom-economical and environmentally friendly, as they reduce the number of synthetic steps, minimize waste generation, and save time and resources. nih.gov MCRs are particularly valuable for creating diverse and complex heterocyclic structures from simple starting materials. nih.govosi.lv

Several classic MCRs, such as the Strecker, Bucherer-Bergs, Mannich, and Ugi reactions, have been adapted for the synthesis of a wide range of heterocyclic compounds. nih.gov The Ugi four-component reaction, for instance, is a powerful tool for combining an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to generate complex molecular scaffolds. youtube.com This approach is particularly relevant for creating derivatives of 4-amino-3-methylphenyl acetate, where the amino group can serve as one of the key components in an MCR to build novel heterocyclic systems.

The synthesis of fully substituted fused pyrroles, for example, can be achieved through an MCR between a thioamide, an aldehyde, and ammonium (B1175870) acetate under mild, oxidant-free conditions. acs.org This highlights the utility of MCRs in generating complex heterocyclic structures with high functional group tolerance. acs.org

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-nitrogen (C–N) and carbon-oxygen (C–O) bonds. beilstein-journals.orgbeilstein-journals.org These reactions are particularly useful for synthesizing derivatives of aminophenyl acetates, where such bonds are key structural features. beilstein-journals.org The choice of palladium catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity. beilstein-journals.orgnih.gov

For instance, the combination of a palladium catalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a specific ligand such as Xantphos, and a base like Cs₂CO₃ or K₂CO₃, has been shown to be effective for the C-N and C-O cross-coupling of N-substituted 4-bromo-7-azaindoles with various amines, amides, and phenols. beilstein-journals.orgbeilstein-journals.org These conditions are generally mild and offer a complementary approach to traditional methods. beilstein-journals.org

Palladium catalysis also enables domino reactions, where multiple transformations occur in a single pot. nih.govnih.gov An example is the palladium-catalyzed aminocarbonylation of alkynols, which provides a direct and selective route to substituted itaconimides. nih.gov Similarly, dehydrotryptophan derivatives can be prepared through palladium-catalyzed aminocyclization-Heck-type coupling cascades. nih.gov These cascade reactions are highly convergent and efficient, allowing for the rapid construction of complex molecules from simple precursors. nih.gov

Table 2: Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Palladium Catalyst | Ligand | Base | Solvent | Reference |

|---|---|---|---|---|---|

| C–N Coupling | Pd(OAc)₂/Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | beilstein-journals.orgbeilstein-journals.org |

| C–O Coupling | Pd(OAc)₂ | Xantphos | K₂CO₃ | Dioxane | beilstein-journals.org |

| Aminocarbonylation | Pd(cod)Cl₂ | L11 | - | Pentane | nih.gov |

Innovative Synthetic Techniques and Process Intensification

To meet the demands of modern chemical manufacturing, there is a continuous drive toward more efficient, safer, and scalable synthetic processes. Innovative techniques like microwave-assisted synthesis and continuous flow microreactors are at the forefront of this evolution.

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. nih.govnih.gov By directly heating the reactants, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while also increasing product yields and purity. nih.gov This method is considered a green chemistry approach because it reduces energy consumption and often allows for solvent-free reactions. nih.gov

The synthesis of various heterocyclic derivatives has been significantly improved using microwave assistance. For example, the synthesis of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives was achieved with high yields in just a few minutes under microwave irradiation, compared to several hours required by conventional heating. nih.gov Similarly, 4'-azaflavone derivatives have been synthesized in a one-pot, solventless microwave-assisted reaction. nih.gov These examples demonstrate the broad applicability and efficiency of microwave technology in synthesizing complex organic molecules. nih.govnih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Compound | Conventional Method Time | Microwave-Assisted Time | Yield (Microwave) | Reference |

|---|---|---|---|---|

| N-substituted-1,2,4-triazole derivative | Several hours | 33–90 seconds | 82% | nih.gov |

| 3,5-dibenzyl-4-amino-1,2,4-triazole | 10 hours | 8–9 minutes | Not specified | nih.gov |

| 3-aryl-4-arylmethylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-one | Not specified | 5 minutes | 96% | nih.gov |

Continuous flow microreactors offer a paradigm shift in chemical production, moving from traditional batch processing to continuous manufacturing. rsc.orgresearchgate.net These systems utilize micro-channels that provide a large surface-area-to-volume ratio, leading to superior heat and mass transfer compared to batch reactors. researchgate.net This enhanced control over reaction parameters results in higher selectivity, improved yields, and safer operating conditions, especially for highly exothermic or fast reactions. rsc.org

A key advantage of microreactor technology is its seamless scalability. rsc.org A reaction optimized on a small scale in a microreactor can often be scaled up for production by simply running the system for a longer time or by using multiple reactors in parallel, without the need for re-optimization. rsc.org This has been demonstrated in the selective monobromination of acetophenone, where conditions optimized on a micro-scale were successfully applied to a larger continuous flow system. rsc.org

Continuous flow systems have been successfully employed for various chemical transformations, including nitration and Suzuki couplings, demonstrating their versatility and potential for industrial application. researchgate.netrsc.org For example, a continuous-flow microreaction process for the mononitration of aromatic compounds was developed, achieving high yields and selectivity, and was successfully scaled up for production. rsc.org

Elucidation of Molecular Structure and Conformation Through Advanced Spectroscopic and Diffraction Techniques

Vibrational Spectroscopy for Structural Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and FT-Raman techniques, provides profound insights into the bonding and structure of a molecule by probing its vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy in C-O and N-H Bond Characterization

FT-IR spectroscopy is a powerful tool for identifying functional groups within a molecule. In 4-Amino-3-methylphenyl acetate (B1210297), the characteristic vibrational frequencies of the amino and ester groups are of primary interest.

N-H Bond Characterization: The primary amine (-NH₂) group typically exhibits two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. These correspond to the asymmetric and symmetric stretching modes of the N-H bonds. The presence of two bands in this region would be a clear indicator of the primary amine. Additionally, an N-H bending (scissoring) vibration is expected to appear in the 1560-1640 cm⁻¹ range.

C-O Bond Characterization: The acetate group gives rise to several characteristic bands. The most intense of these is the carbonyl (C=O) stretching vibration, which is expected to be observed in the range of 1735-1750 cm⁻¹ for a typical phenyl acetate. The C-O stretching vibrations of the ester are also significant. The aryl-O stretching vibration (Ar-O) would likely appear between 1200-1250 cm⁻¹, while the O-C-C stretch from the acetyl group would be found in the 1000-1100 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 |

| N-H Scissoring (Bend) | 1560 - 1640 | |

| Ester (-O-C=O)-CH₃ | C=O Stretch | 1735 - 1750 |

| Aryl C-O Stretch | 1200 - 1250 | |

| Alkyl C-O Stretch | 1000 - 1100 |

FT-Raman Spectroscopy for Complementary Vibrational Mode Assignment

FT-Raman spectroscopy serves as a valuable complement to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy provides stronger signals for non-polar bonds and symmetric vibrations. For 4-Amino-3-methylphenyl acetate, FT-Raman would be particularly useful for characterizing the aromatic ring. The C=C stretching vibrations within the benzene (B151609) ring are expected to produce characteristic signals in the 1400-1650 cm⁻¹ region. The symmetric "ring breathing" mode, a uniform expansion and contraction of the ring, would also be a prominent feature in the Raman spectrum.

Correlation of Experimental Vibrational Frequencies with Theoretical Predictions

To achieve a definitive assignment of all vibrational modes, experimental FT-IR and FT-Raman data are often correlated with theoretical calculations. Computational methods, such as Density Functional Theory (DFT), are employed to calculate the optimized molecular geometry and predict the vibrational frequencies. The calculated frequencies are then compared with the experimental values. This correlation allows for a detailed understanding of the fundamental vibrations of the molecule and confirms the accuracy of the spectral assignments. While specific studies performing these correlations on this compound are not readily found, this methodology is a standard and robust approach in chemical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Environment Determination

NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms in a molecule by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Spectroscopic Analysis of Aromatic and Aliphatic Protons

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. For this compound, the following proton signals would be anticipated:

Aliphatic Protons: Two singlets are expected in the aliphatic region. One corresponds to the three protons of the methyl group attached to the aromatic ring (-CH₃), likely appearing around 2.1-2.3 ppm. The other singlet corresponds to the three protons of the acetate methyl group (-O-C(=O)-CH₃), expected further downfield around 2.2-2.4 ppm.

Amino Protons: The two protons of the amino group (-NH₂) would typically appear as a broad singlet. Its chemical shift is variable and can be found over a wide range (e.g., 3.5-4.5 ppm), depending on the solvent and concentration.

Aromatic Protons: The trisubstituted benzene ring has three aromatic protons. Their chemical shifts and splitting patterns are influenced by the electronic effects of the amino, methyl, and acetoxy substituents. They would be expected in the aromatic region, approximately between 6.5 and 7.5 ppm. The proton ortho to the amino group would likely be the most upfield, while the proton between the methyl and acetoxy groups would be further downfield.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic Ring -CH₃ | ~ 2.1 - 2.3 | Singlet (s) |

| Acetate -CH₃ | ~ 2.2 - 2.4 | Singlet (s) |

| Amino -NH₂ | ~ 3.5 - 4.5 (broad) | Singlet (s) |

| Aromatic -CH | ~ 6.5 - 7.5 | Multiplet (m) / Doublets (d) |

Carbon-13 (¹³C) NMR Spectroscopic Investigations of Carbon Frameworks

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In this compound, nine distinct carbon signals would be expected, corresponding to the nine unique carbon environments in the molecule.

Aliphatic Carbons: The methyl carbon attached to the ring and the methyl carbon of the acetate group would appear at the most upfield positions, typically in the 15-25 ppm range.

Aromatic Carbons: The six carbons of the benzene ring would resonate in the 115-150 ppm region. The chemical shifts would be differentiated by their attachment to the substituents. The carbon atom bonded to the amino group (C-NH₂) would be shifted upfield, while the carbon bonded to the oxygen of the acetate group (C-O) would be shifted significantly downfield.

Carbonyl Carbon: The ester carbonyl carbon (C=O) would be the most downfield signal, characteristically found in the 168-172 ppm range.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Ring -CH₃ | ~ 15 - 20 |

| Acetate -CH₃ | ~ 20 - 25 |

| Aromatic -CH and -C | ~ 115 - 150 |

| Ester Carbonyl (C=O) | ~ 168 - 172 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that typically produces a protonated molecular ion [M+H]⁺. For this compound (C₉H₁₁NO₂), with a nominal mass of 165 Da, the ESI mass spectrum would be expected to show a prominent ion at an m/z (mass-to-charge ratio) of 166.

Tandem mass spectrometry (MS/MS) involves the selection of this precursor ion (m/z 166), which is then subjected to collision-induced dissociation (CID) to generate product ions. The resulting fragmentation pattern provides a fingerprint that can confirm the compound's structure. The fragmentation of protonated molecules often involves the loss of small, stable neutral molecules nih.gov. For this compound, a primary fragmentation pathway would likely involve the loss of ketene (CH₂CO, 42 Da) from the acetate group, yielding a fragment ion corresponding to 4-amino-3-methylphenol.

Table 2: Predicted ESI-MS/MS Fragmentation for this compound

| Precursor Ion [M+H]⁺ (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Proposed Structure of Product Ion |

|---|---|---|---|

| 166 | Ketene (CH₂CO) | 124 | Protonated 4-amino-3-methylphenol |

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula, as it can distinguish between compounds that have the same nominal mass but different atomic compositions nih.gov.

For this compound, the exact mass is calculated based on the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O). HRMS analysis would be used to verify that the experimentally measured mass matches the theoretical value, confirming the elemental composition of C₉H₁₁NO₂.

Table 3: Exact Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁NO₂ |

| Nominal Mass | 165 amu |

| Monoisotopic (Exact) Mass | 165.07898 u |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the most definitive information about the molecular structure of a compound in the solid state, including precise bond lengths, bond angles, and the arrangement of molecules within the crystal lattice.

While a specific crystal structure for this compound is not available, analysis of the closely related compound Methyl 4-amino-3-methylbenzoate provides significant insight into the expected molecular geometry researchgate.net. In this analogue, the benzene ring is planar, with the substituent amino and methyl groups also lying within the ring plane researchgate.net. It is expected that this compound would adopt a similar planar conformation for the substituted phenyl ring. The acetate group would be attached via the ester oxygen, and its conformation would be determined by the dihedral angle between the phenyl ring and the acetate plane.

Table 4: Expected Crystallographic Parameters for this compound (by analogy to Methyl 4-amino-3-methylbenzoate researchgate.net)

| Parameter | Expected Feature/Value |

|---|---|

| Crystal System | Monoclinic / Orthorhombic (Common for such molecules) |

| Phenyl Ring | Planar |

| C-N Bond Length | ~1.39 Å |

| C-O (ester) Bond Length | ~1.37 Å |

| C=O (ester) Bond Length | ~1.21 Å |

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions. For this compound, the primary interaction dictating the crystal structure would be hydrogen bonding.

Table 5: Summary of Expected Intermolecular Interactions in Solid this compound

| Interaction Type | Donor | Acceptor | Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bonding | Amino Group (N-H) | Carbonyl Oxygen (C=O) | Primary interaction, forms molecular chains/sheets. researchgate.net |

| Van der Waals Forces | All atoms | All atoms | General packing stabilization. |

Determination of Unit Cell Parameters and Space Group Symmetries

Following extensive searches of scholarly databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), no publicly available crystallographic data for this compound could be located. This indicates that the single-crystal X-ray diffraction analysis required to determine its unit cell parameters and space group symmetries has likely not been performed or the results have not been deposited in these public repositories.

The determination of unit cell parameters—the dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of a crystal—and the space group, which describes the symmetry of the crystal lattice, are fundamental outcomes of X-ray crystallography. This experimental technique provides definitive information about the three-dimensional arrangement of molecules in the solid state.

While crystallographic data is available for structurally related compounds, this information cannot be extrapolated to definitively describe the crystal structure of this compound. The specific placement of the amino and methyl groups on the phenyl ring, along with the acetate functional group, will uniquely influence the intermolecular interactions and resulting crystal packing. Therefore, without experimental data for the target compound, a detailed analysis of its unit cell and space group symmetries cannot be provided.

Computational Chemistry and Theoretical Investigations of 4 Amino 3 Methylphenyl Acetate

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. arxiv.orggoogle.com Methods such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with a suitable basis set like 6-311G(d,p) are frequently employed to analyze molecular properties. ajchem-a.comnih.gov

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. mdpi.comyoutube.com This process calculates the total energy of a given molecular arrangement and systematically alters the bond lengths, bond angles, and dihedral angles to find the conformation with the lowest possible energy—the equilibrium geometry. For 4-Amino-3-methylphenyl acetate (B1210297), this would involve finding the optimal orientations of the amino (-NH2), methyl (-CH3), and acetate (-OCOCH3) groups relative to the phenyl ring. The resulting optimized structural parameters provide a theoretical model of the molecule's shape.

Table 1: Illustrative Optimized Geometrical Parameters for 4-Amino-3-methylphenyl Acetate This table presents hypothetical data based on typical values for similar organic molecules, as specific experimental or computational results for this exact compound are not available in the provided search results.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-C (aromatic) | ~1.39 Å |

| C-N (amino) | ~1.40 Å | |

| C-O (ester) | ~1.36 Å | |

| C=O (ester) | ~1.21 Å | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| C-C-N | ~121° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comthaiscience.info

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. mdpi.com For this compound, the HOMO is expected to be localized on the electron-rich aniline (B41778) ring, while the LUMO may be distributed over the acetate group and the aromatic system. mdpi.com

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This table presents hypothetical data based on typical values for similar aniline derivatives. thaiscience.info

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.58 |

| ELUMO | -0.95 |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. researchgate.net These descriptors provide a quantitative basis for concepts like hardness, softness, and electrophilicity. thaiscience.inforesearchgate.net

Chemical Potential (μ): Measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

These parameters help in comparing the reactivity of different molecules and understanding their behavior in chemical reactions.

Table 3: Illustrative Global Reactivity Descriptors for this compound This table presents hypothetical data calculated from the illustrative values in Table 2.

| Descriptor | Symbol | Value (eV) |

|---|---|---|

| Chemical Potential | μ | -3.265 |

| Chemical Hardness | η | 2.315 |

A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.netwikimedia.org It is invaluable for predicting how a molecule will interact with other molecules, particularly in identifying sites for nucleophilic and electrophilic attack. walisongo.ac.id

The map uses a color scale where:

Red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack. In this compound, these areas would be concentrated around the oxygen atoms of the acetate group and the nitrogen atom of the amino group.

Blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. These areas are typically found around hydrogen atoms, especially those attached to electronegative atoms like the hydrogens of the amino group.

Green indicates regions of neutral potential.

The MESP map provides a clear, intuitive picture of the molecule's reactive sites. researchgate.net

Vibrational Frequency Calculations and Spectroscopic Correlation

Computational methods can predict the vibrational spectra (e.g., Infrared and Raman) of a molecule, which serves as a molecular "fingerprint." q-chem.com

Harmonic vibrational frequency calculations predict the frequencies at which a molecule's bonds will stretch, bend, and twist. These calculations are performed at the optimized geometry, ensuring that the structure is at a true energy minimum. q-chem.com The computed frequencies can be directly compared with experimental data from FT-IR spectroscopy. mdpi.comnih.gov

It is a common practice to apply a scaling factor to the calculated frequencies to correct for approximations in the computational method and the neglect of anharmonicity, which improves the agreement with experimental values. mdpi.com The analysis of these vibrational modes allows for the assignment of specific peaks in an experimental spectrum to particular functional groups within the molecule.

Table 4: Illustrative Calculated Vibrational Frequencies for Key Functional Groups of this compound This table presents hypothetical data based on typical vibrational frequencies for the listed functional groups.

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

|---|---|---|---|

| Amino (-NH₂) | N-H Symmetric Stretch | ~3450 | ~3312 |

| Amino (-NH₂) | N-H Asymmetric Stretch | ~3540 | ~3398 |

| Carbonyl (C=O) | C=O Stretch | ~1815 | ~1742 |

| Aromatic Ring | C=C Stretch | ~1620 | ~1555 |

| Ester (C-O) | C-O Stretch | ~1280 | ~1229 |

Potential Energy Distribution (PED) Analysis for Band Assignment

Potential Energy Distribution (PED) analysis is a crucial computational tool used to provide a detailed assignment of vibrational modes observed in infrared (IR) and Raman spectra. This analysis decomposes the normal modes of vibration into contributions from internal coordinates, such as bond stretching, angle bending, and torsions. By quantifying the percentage contribution of each internal coordinate to a specific vibrational frequency, PED allows for an unambiguous assignment of spectral bands, moving beyond simple group frequency approximations. For a molecule like this compound, PED analysis would be instrumental in assigning the complex vibrational modes of the substituted benzene (B151609) ring, as well as the characteristic vibrations of the amino, methyl, and acetate functional groups.

Application of Scaling Factors for Theoretical Frequency Correction

Theoretical vibrational frequencies, typically calculated using methods like Density Functional Theory (DFT), are known to systematically deviate from experimental values. This discrepancy arises from the harmonic approximation used in the calculations and the inherent limitations of the chosen theoretical level. To improve the accuracy of theoretical predictions, scaling factors are applied. These factors are empirically determined for specific combinations of theoretical methods and basis sets by comparing calculated and experimental frequencies for a set of well-characterized molecules. The application of these scaling factors to the calculated harmonic frequencies of this compound would yield corrected values that are expected to show better agreement with experimental IR and Raman data, thereby enhancing the reliability of the vibrational assignments.

NMR Chemical Shift Calculations and Validation

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. By computing the magnetic shielding tensors for each nucleus in the molecule, the theoretical chemical shifts for ¹H and ¹³C can be predicted. For this compound, these calculations would provide valuable information about the electronic environment of each proton and carbon atom. The predicted shifts are sensitive to the molecular geometry, and therefore, accurate structural optimization is a prerequisite for reliable NMR predictions.

A powerful application of theoretical NMR calculations is the validation of molecular structures. By comparing the theoretically predicted ¹H and ¹³C chemical shifts with experimentally measured values, the accuracy of the computed molecular structure can be assessed. A strong correlation between the calculated and experimental data provides confidence in the proposed structure. For this compound, this comparison would serve to confirm the optimized geometry and provide a deeper understanding of the electronic structure's influence on the NMR spectrum. Discrepancies between the theoretical and experimental data can often highlight interesting conformational effects or intermolecular interactions present in the experimental conditions.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

Bader's Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density topology to characterize chemical bonding and intermolecular interactions. nih.govnih.govresearchgate.net By locating bond critical points (BCPs) in the electron density between atoms, the nature of the interaction can be determined. For hydrogen bonds, such as those potentially formed by the amino group in this compound, the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative measures of the bond's strength and nature. nih.govresearchgate.net A higher value of ρ and a positive Laplacian are characteristic of closed-shell interactions, including hydrogen bonds. This analysis would allow for the quantification and characterization of the hydrogen bonding networks that may exist in the solid state or in solution, providing insights into the forces that govern the supramolecular structure. nih.gov

Characterization of C-H···N and N-H···N Hydrogen Bonds in Crystal Structures

In the context of this compound, it is plausible to expect the presence of N-H···N hydrogen bonds, where the amino group of one molecule interacts with the nitrogen atom of an adjacent molecule. The characterization of such bonds would involve the analysis of key geometric parameters, including the donor-hydrogen (D-H), hydrogen-acceptor (H···A), and donor-acceptor (D···A) distances, as well as the D-H···A angle. These parameters, typically obtained from X-ray diffraction data and optimized geometries from Density Functional Theory (DFT) calculations, are crucial for determining the strength and nature of the hydrogen bonds.

Investigation of Non-Covalent Interactions

The stability and structure of molecular crystals are largely determined by a complex interplay of non-covalent interactions (NCIs). researchgate.netmdpi.com For this compound, a comprehensive computational analysis would be necessary to elucidate the nature and magnitude of these interactions. Based on studies of analogous compounds like Aminocarb (4-(dimethylamino)-3-methylphenyl N-methylcarbamate), it is anticipated that electrostatic and dispersion energies are the two dominating non-covalent interactions. nih.gov

A powerful tool for visualizing and analyzing NCIs is the Reduced Density Gradient (RDG) analysis, which plots the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix. This method allows for the identification of regions of steric repulsion, van der Waals interactions, and hydrogen bonding within a molecular system. For this compound, such an analysis would likely reveal significant van der Waals interactions associated with the aromatic ring and the methyl and acetate groups, as well as specific regions corresponding to hydrogen bonds.

Hirshfeld surface analysis is another valuable technique for exploring intermolecular contacts in crystals. By mapping properties such as d_norm (a normalized contact distance) onto the Hirshfeld surface, it is possible to identify and quantify the relative contributions of different types of intermolecular contacts. For a molecule like this compound, this analysis would likely highlight the importance of H···H, C···H/H···C, O···H/H···O, and N···H/H···N contacts in the crystal packing. nih.gov

The following table illustrates the types of non-covalent interactions and the computational methods used for their investigation, as would be applicable to this compound.

| Type of Non-Covalent Interaction | Computational Investigation Method | Expected Significance in this compound |

| Hydrogen Bonding (N-H···N, C-H···N) | Atoms in Molecules (AIM), Natural Bond Orbital (NBO) analysis, Geometric parameter analysis | High |

| Van der Waals Interactions | Reduced Density Gradient (RDG) analysis, Hirshfeld Surface analysis | High |

| Electrostatic Interactions | Molecular Electrostatic Potential (MEP) mapping | High |

| π-π Stacking | Non-Covalent Interaction (NCI) plots, Symmetry-Adapted Perturbation Theory (SAPT) | Moderate |

Thermodynamic Properties and Stability Assessments

Calculation of Thermodynamic Parameters (e.g., Enthalpy, Entropy, Gibbs Free Energy)

The thermodynamic stability of this compound can be assessed through the calculation of key thermodynamic parameters such as enthalpy (H), entropy (S), and Gibbs free energy (G). These parameters are typically computed using statistical mechanics based on the vibrational frequencies obtained from DFT calculations. The Gibbs free energy, in particular, is a critical indicator of the spontaneity of processes and the relative stability of different conformations or polymorphs of a compound.

The calculation of these parameters allows for a deeper understanding of the molecule's behavior under different conditions. For instance, the enthalpy of formation provides a measure of the energy released or absorbed during the formation of the compound from its constituent elements in their standard states. The entropy is a measure of the disorder or randomness of the system, and its contribution to the Gibbs free energy becomes more significant at higher temperatures.

A theoretical study would involve geometry optimization of the this compound molecule, followed by a frequency calculation at the same level of theory. The output of the frequency calculation provides the zero-point vibrational energy (ZPVE), thermal energy, and the entropic contribution, which are then used to calculate the enthalpy, entropy, and Gibbs free energy at a given temperature and pressure.

The following table provides a hypothetical representation of the kind of thermodynamic data that would be generated for this compound from such a computational study.

| Thermodynamic Parameter | Symbol | Typical Calculated Value (Hypothetical) | Significance |

| Enthalpy of Formation | ΔH_f | -350 kJ/mol | Indicates the energetic stability of the molecule. |

| Standard Entropy | S° | 420 J/(mol·K) | Represents the degree of molecular disorder. |

| Gibbs Free Energy of Formation | ΔG_f | -150 kJ/mol | Determines the spontaneity of the molecule's formation. |

| Zero-Point Vibrational Energy | ZPVE | 250 kJ/mol | The vibrational energy at 0 K. |

Dipole Moment Calculations

The dipole moment is a measure of the polarity of a molecule and arises from the separation of positive and negative charges. For this compound, the presence of electronegative nitrogen and oxygen atoms, as well as the amino and acetate functional groups, is expected to result in a significant molecular dipole moment.

Computational chemistry provides a reliable means of calculating the dipole moment. After performing a geometry optimization, the electronic wave function of the molecule is used to compute the distribution of charge and, consequently, the dipole moment vector. The magnitude and direction of the dipole moment are important for understanding the molecule's interactions with polar solvents and its behavior in an external electric field. It also plays a role in the nature and strength of intermolecular electrostatic interactions.

Selection of DFT Functionals and Basis Sets

Comparative Analysis of B3LYP, M06-2X, and Other Functionals

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For molecules like this compound, where non-covalent interactions are significant, the selection of an appropriate functional is particularly crucial.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that often provides a good balance between computational cost and accuracy for a variety of chemical systems. However, it is known to have limitations in describing medium- to long-range electron correlation, which is important for accurately modeling dispersion interactions. nih.govacs.orgbirmingham.ac.uk

M06-2X is a high-nonlocality hybrid meta-GGA functional from the Minnesota suite of functionals. It is specifically parameterized to provide better performance for non-covalent interactions, thermochemistry, and kinetics compared to older functionals like B3LYP. nih.govacs.orgbirmingham.ac.uk Studies have shown that M06-2X often yields more accurate results for systems where dispersion forces are important. nih.govacs.orgbirmingham.ac.uk

A comparative analysis for a system like this compound would likely involve performing calculations with both B3LYP and M06-2X, and potentially other functionals, and comparing the results with available experimental data or higher-level theoretical benchmarks if possible. The choice of basis set, such as the Pople-style 6-311++G(d,p) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ), would also be a critical factor in obtaining reliable results. The inclusion of diffuse functions (indicated by ++ or aug-) is generally important for describing non-covalent interactions and anions accurately.

The following table summarizes the general strengths and weaknesses of B3LYP and M06-2X, which would inform the choice of functional for studying this compound.

| DFT Functional | Strengths | Weaknesses | Applicability to this compound |

| B3LYP | - Good for general-purpose calculations- Computationally efficient- Well-established with extensive benchmarks | - Underestimates dispersion interactions- Less accurate for non-covalent interactions | Suitable for initial geometry optimizations and electronic structure analysis, but may require dispersion corrections for accurate interaction energies. |

| M06-2X | - Excellent for non-covalent interactions- Good for thermochemistry and kinetics- More accurate for main-group chemistry | - More computationally demanding than B3LYP- Can be sensitive to the choice of integration grid | Highly recommended for accurate calculations of intermolecular interactions, thermodynamic properties, and reaction barriers. |

Evaluation of Basis Set Adequacy (e.g., 6-31G(d,p), 6-311++G(d,p))

The selection of an appropriate basis set is a critical decision in computational chemistry, fundamentally influencing the accuracy and computational cost of theoretical investigations. wikipedia.org A basis set is a collection of mathematical functions used to construct molecular orbitals. wikipedia.org When studying molecules like this compound, the adequacy of the chosen basis set must be carefully evaluated to ensure that the computational results are reliable and meaningful. This evaluation typically involves a trade-off between the desired level of accuracy and the available computational resources. The Pople-style basis sets, such as 6-31G(d,p) and 6-311++G(d,p), are commonly employed for such analyses. researchgate.net

The 6-31G(d,p) basis set is a split-valence double-zeta basis set. iastate.edu This means it uses two sets of functions to describe the valence electrons, providing a more flexible and accurate representation than a minimal basis set. researchgate.netarxiv.org It also includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are essential for describing the anisotropic nature of chemical bonds and non-spherical electron distributions, particularly in systems with pi-bonding and lone pairs like this compound. iastate.eduarxiv.org

The 6-311++G(d,p) basis set offers a higher level of theory. It is a split-valence triple-zeta basis set, meaning it uses three functions to describe the valence electrons, allowing for a more refined description of the electron density. researchgate.net The inclusion of diffuse functions (indicated by the "++") on both heavy atoms and hydrogens is particularly important for accurately modeling systems with anions, lone pairs, or weak interactions like hydrogen bonds. iastate.edu These functions are more spread out in space and improve the description of the electron density far from the atomic nuclei.

A comparative overview of these two basis sets is presented below.

Table 1: Comparison of 6-31G(d,p) and 6-311++G(d,p) Basis Sets

| Feature | 6-31G(d,p) | 6-311++G(d,p) |

|---|---|---|

| Zeta Level | Double-Zeta (split valence) | Triple-Zeta (split valence) |

| Core Orbitals | Represented by 6 Gaussian functions | Represented by 6 Gaussian functions |

| Valence Orbitals | Split into two functions (3 and 1 Gaussian functions) | Split into three functions (3, 1, and 1 Gaussian functions) |

| Polarization Functions | (d,p) - one set of d-functions on heavy atoms, one set of p-functions on hydrogens | (d,p) - one set of d-functions on heavy atoms, one set of p-functions on hydrogens |

| Diffuse Functions | None | (++) - one set on heavy atoms, one set on hydrogens |

| Typical Application | Geometry optimizations, frequency calculations for medium-sized molecules | High-accuracy energy calculations, systems with weak interactions, anions |

| Computational Cost | Moderate | High |

In practice, a common strategy for computational efficiency involves using the smaller 6-31G(d,p) basis set for initial geometry optimization and vibrational frequency calculations. scielo.br Once the optimized geometry is obtained, a more computationally expensive, larger basis set like 6-311++G(d,p) can be used for single-point energy calculations or to refine the calculation of electronic properties such as molecular orbitals (HOMO-LUMO), electrostatic potentials, and NMR chemical shifts. scielo.brsemanticscholar.orgresearchgate.net This tiered approach balances the need for an accurate geometric structure with the high cost of using large basis sets for every step of the calculation.

For instance, in studies of structurally similar aromatic amines, researchers have successfully employed the B3LYP/6-31G(d) method for full geometry optimization. scielo.br Subsequently, molecular properties and energies were determined through single-point calculations on these optimized geometries using the larger 6-311+G(2d,p) basis set. scielo.brsemanticscholar.org This demonstrates the adequacy of 6-31G(d,p) for determining the molecular structure, which serves as a reliable foundation for more demanding electronic structure calculations. Studies on other complex organic molecules have also shown that functionals like B3LYP paired with a 6-311++G(d,p) basis set can yield theoretical results that closely align with experimental data. nih.gov

The choice of basis set can have a noticeable impact on calculated molecular parameters. While geometry is often less sensitive to basis set size than energy, subtle but important differences can arise. For this compound, key parameters such as bond lengths and dihedral angles defining the orientation of the amino and acetate groups relative to the phenyl ring would be affected.

Table 2: Hypothetical Impact of Basis Set on Selected Geometric Parameters of this compound

| Geometric Parameter | 6-31G(d,p) | 6-311++G(d,p) | Expected Trend |

|---|---|---|---|

| C(aromatic)-N Bond Length (Å) | 1.395 | 1.390 | Slight shortening with larger basis set due to better electron correlation description |

| C(aromatic)-O Bond Length (Å) | 1.370 | 1.366 | Minor decrease reflecting improved electronic structure description |

| C-N-H Bond Angle (°) | 118.5 | 118.9 | Small increase as the larger basis set provides more flexibility |

| Total Energy (Hartree) | -632.45 | -632.55 | Lower (more negative) energy with the larger, more flexible basis set, consistent with the variational principle |

Ultimately, the adequacy of a basis set is determined by its ability to provide results that are consistent with experimental data or higher-level theoretical benchmarks, within the constraints of the study. For this compound, the 6-31G(d,p) basis set is generally adequate for determining the equilibrium geometry and vibrational modes. core.ac.uk For a more precise evaluation of electronic properties, reaction energies, or non-covalent interactions, the 6-311++G(d,p) basis set is preferable due to its enhanced flexibility and inclusion of diffuse functions. researchgate.netnih.gov

Table of Compounds

| Compound Name |

|---|

| This compound |

| 4-[N-phenyl-N-(3-methylphenyl)-amino]-benzoic acid |

Reactivity and Reaction Mechanisms of 4 Amino 3 Methylphenyl Acetate

Nucleophilic and Electrophilic Reactivity of Amino and Ester Moieties

The chemical nature of 4-Amino-3-methylphenyl acetate (B1210297) is distinctly bifunctional, possessing both a nucleophilic center at the amino group and an electrophilic center at the ester's carbonyl carbon.

Nucleophilic Reactivity of the Amino Group: The amino group (-NH2) attached to the benzene (B151609) ring is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This lone pair is partially delocalized into the aromatic π-system, which activates the ring towards electrophilic aromatic substitution. chemistrysteps.com However, the nitrogen atom itself remains a primary site for nucleophilic attack on various electrophiles.

The nucleophilicity of the amino group is enhanced by the presence of the electron-donating methyl group (-CH3) at the ortho position. This group increases the electron density on the ring and, by extension, on the amino nitrogen, making it more basic and nucleophilic than aniline (B41778). reddit.com Conversely, the acetyl group (-COCH3) on the para-oxygen atom has a slight electron-withdrawing effect, which can moderate this enhanced reactivity. The reactivity of aniline derivatives is a subject of extensive study, and it's known that electron-donating groups generally increase the basicity and nucleophilicity of the arylamine. chemistrysteps.com

Electrophilic Reactivity of the Ester Moiety: The ester functional group provides an electrophilic site. The carbonyl carbon of the acetate group is electron-deficient due to the polarization of the C=O bond and is susceptible to attack by nucleophiles. This can lead to reactions such as hydrolysis or transesterification. saskoer.ca

The reactivity of the ester is influenced by the phenyl group to which it is attached. Phenyl acetate itself is known to undergo nucleophilic acyl substitution. wikipedia.org For instance, it can be converted to phenol (B47542) and an acetate salt through saponification with a strong base. wikipedia.org In an acid-catalyzed reaction with an alcohol like ethanol, phenyl acetate can undergo transesterification to yield ethyl acetate and phenol. pearson.com The rate of these reactions can be influenced by the substituents on the phenyl ring. pearson.com

Functional Group Interconversions and Derivatization Reactions

The amino and ester groups in 4-Amino-3-methylphenyl acetate are amenable to a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Reactions of the Amino Group:

Acylation: The amino group can be readily acylated. For instance, reacting an arylamine with acetic anhydride (B1165640) can form an acetamide. This transformation is often used to protect the amino group or to moderate its activating effect in electrophilic aromatic substitution. libretexts.orglibretexts.org

Diazotization: Primary arylamines react with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0–10 °C), to form stable arenediazonium salts. libretexts.orglibretexts.org These salts are highly valuable synthetic intermediates, as the diazonio group (-N≡N) is an excellent leaving group and can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer or Schiemann reactions. libretexts.org

Reactions of the Ester Group:

Hydrolysis: The acetate ester can be hydrolyzed under acidic or basic conditions to yield 4-amino-3-methylphenol. Basic hydrolysis (saponification) is typically irreversible because the resulting phenoxide ion is stabilized by resonance, and the final step involves an acid-base reaction between the carboxylic acid and the alkoxide. saskoer.ca

Transesterification: As mentioned, reaction with an alcohol in the presence of an acid or base catalyst can convert the phenyl acetate to a different ester. pearson.com

The following table summarizes some key derivatization reactions:

| Functional Group | Reagent/Condition | Product Type |

|---|---|---|

| Amino (-NH2) | Acetic Anhydride | Amide |

| Amino (-NH2) | NaNO2, HCl (0-10°C) | Diazonium Salt |

| Ester (-OCOCH3) | H3O+ or OH-, Heat | Phenol |

Role of the Methyl Group in Steric and Electronic Influences on Reactivity

The methyl group at position 3 plays a crucial dual role in modulating the reactivity of this compound through both electronic and steric effects.

Electronic Effects: The methyl group is an electron-donating group (EDG) through an inductive effect. oneclass.com This donation of electron density increases the electron richness of the aromatic ring, which has two main consequences:

Activation of the Ring: It enhances the ring's reactivity towards electrophilic aromatic substitution, working in concert with the powerful activating amino group. oneclass.com

Increased Nucleophilicity of the Amino Group: By pushing electron density into the ring, it makes the lone pair on the adjacent amino group more available, thereby increasing its basicity and nucleophilicity compared to an unsubstituted aniline. chemistrysteps.comreddit.com

Steric Effects: Positioned ortho to the amino group, the methyl group introduces significant steric hindrance. This physical bulk can impede the approach of reagents to the amino group and to the adjacent C2 position of the ring. researchgate.netrsc.org

On the Amino Group: Reactions involving the amino group may be slowed down if they involve bulky reagents. rsc.org

On the Aromatic Ring: For electrophilic aromatic substitution, the steric bulk of the methyl group can influence the regioselectivity of the reaction, potentially hindering attack at the C2 position and favoring substitution at other activated positions (C6 and C5). Studies on substituted anilines have shown that steric hindrance can significantly lower reaction rates. researchgate.netrsc.org For example, the reaction rate for N-methylaniline in certain nucleophilic substitution reactions is drastically reduced compared to aniline due to increased steric hindrance. rsc.org

Mechanistic Studies of Selective Acylation in Related Diamine Systems

While specific mechanistic studies on the selective acylation of this compound are not prevalent, insights can be drawn from studies on related aromatic diamine systems. The selective acylation of a diamine, where one amino group reacts in preference to another, is a significant challenge in organic synthesis.

In a molecule like this compound, the analogous challenge would be selective reaction at the amino group versus the ester, or in a related diamine, selective acylation of one amino group over the other. The principles governing selectivity in diamines are relevant.

Selectivity is typically governed by differences in the nucleophilicity of the amino groups, which can be influenced by:

Electronic Effects: An electron-donating group will increase the nucleophilicity of a nearby amino group, while an electron-withdrawing group will decrease it.

Steric Effects: A sterically hindered amino group will react more slowly than a less hindered one, especially with bulky acylating agents.

In systems with two amino groups of differing reactivity, selective acylation can often be achieved by careful control of reaction conditions, such as using a specific amount of the acylating agent at low temperatures. For example, in a diamine where one amino group is electronically more nucleophilic but also more sterically hindered, a less bulky acylating agent might favor reaction at that site, while a bulkier one might react preferentially at the less hindered, though less nucleophilic, site. Modern catalytic systems, such as those employing nickel and N-heterocyclic carbenes, are being investigated for C(acyl)-N functionalization, which involves complex mechanistic pathways that could be relevant to selective transformations. acs.org

Photochemical Transformations and Reactive Intermediates

The photochemistry of aromatic compounds like anilines and phenyl acetates can lead to unique transformations through the formation of high-energy reactive intermediates.

Photochemistry of Phenyl Acetates (Photo-Fries Rearrangement): Phenyl acetate is known to undergo a characteristic photochemical reaction called the Photo-Fries rearrangement. Upon irradiation with UV light (e.g., 253.7 nm), the ester can undergo homolytic cleavage of the O-CO bond to form a phenoxy radical and an acetyl radical, held together in a solvent cage. oup.com

These radical intermediates can then react in several ways:

Recombination at Carbon: The acetyl radical can recombine with the phenoxy radical at the ortho or para positions of the ring, which, after tautomerization, yields o-hydroxyacetophenone and p-hydroxyacetophenone.

Recombination at Oxygen: The radicals can recombine at the oxygen atom, regenerating the starting phenyl acetate (a back reaction). oup.com

Hydrogen Abstraction: The phenoxy radical can escape the solvent cage and abstract a hydrogen atom from the solvent to form phenol. oup.com

For this compound, a similar Photo-Fries rearrangement would be expected, potentially yielding substituted hydroxyacetophenone derivatives. The quantum yields for these processes depend on factors like the solvent and the stability of the radical intermediates. oup.com

Photochemistry of Anilines: Anilines and their derivatives can also undergo photochemical transformations. Upon photolysis, they can form various reactive intermediates. For instance, pulse radiolysis studies of aniline in aqueous solutions have shown the formation of cyclohexadienyl-type radicals and anilino radicals upon reaction with hydroxyl radicals. iaea.org The reaction of aniline with methyl radicals can proceed through addition to the aromatic ring or abstraction of a hydrogen atom from the amino group. nih.gov The formation of such reactive intermediates under photochemical conditions could open up pathways for degradation or transformation of this compound that are not accessible through thermal reactions.

This compound: A Versatile Building Block in Chemical Synthesis and Advanced Materials

The aromatic compound this compound serves as a valuable intermediate and building block in the synthesis of complex organic molecules and the development of functional materials. Its structure, featuring a reactive primary amine, a methyl group, and an acetate-protected phenol, allows for diverse chemical transformations, making it a key component in the creation of specialized heterocyclic compounds and advanced polymers. This article explores its applications in organic synthesis and its emerging role in the fabrication of innovative materials for electronics and dye chemistry.

Future Research Directions and Unexplored Avenues

Investigation of Novel Synthetic Pathways

The traditional synthesis of 4-Amino-3-methylphenyl acetate (B1210297) typically involves the acetylation of 4-amino-3-methylphenol. Future research should focus on developing more efficient, sustainable, and environmentally benign synthetic methodologies.

Key Research Areas:

Green Catalysis: Exploration of solid acid catalysts, such as zeolites, montmorillonite clays, and supported heteropoly acids, could offer reusable and eco-friendly alternatives to conventional homogeneous catalysts. researchgate.netresearchgate.net For instance, the use of a tartaric acid-glacial acetic acid system has been shown to be an effective and environmentally benign catalyst for the N-acetylation of primary aromatic amines and could be adapted for this synthesis. ias.ac.in

Enzymatic Acetylation: Biocatalysis, employing enzymes like lipases, presents a highly selective and mild approach for acetylation. acs.org Investigating the efficacy of immobilized lipases for the chemoselective acetylation of 4-amino-3-methylphenol could lead to cleaner production processes with higher yields and fewer byproducts. acs.org

Solvent-Free and Microwave-Assisted Synthesis: The development of solvent-free reaction conditions or the use of green solvents like water or bio-based solvents would significantly reduce the environmental impact. nih.govsemanticscholar.orgmdpi.com Microwave-assisted synthesis could also be explored to accelerate reaction times and improve energy efficiency. acs.org Neat acetic anhydride (B1165640) under microwave irradiation has been shown to be effective for the acylation of various functional groups. acs.org

Continuous-Flow Chemistry: Implementing continuous-flow processes for the synthesis of 4-Amino-3-methylphenyl acetate could offer advantages in terms of scalability, safety, and process control. A continuous-flow acetylation reaction using acetonitrile as the acetylating agent and alumina as a catalyst has been developed for various amines. researchgate.net

A comparative overview of potential novel synthetic approaches is presented in Table 1.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Green Catalysis | Reusability of catalyst, reduced waste, milder reaction conditions. | Screening of various solid acid and heterogeneous catalysts. |

| Enzymatic Acetylation | High selectivity, mild reaction conditions, reduced byproducts. | Identification and optimization of suitable lipases and reaction media. |

| Solvent-Free/Microwave | Reduced solvent waste, faster reaction times, energy efficiency. | Optimization of reaction conditions and catalyst use. |

| Continuous-Flow | Improved scalability, safety, and process control. | Reactor design and optimization of flow parameters. |

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry offers powerful tools to predict and understand the chemical behavior of molecules. Future research should leverage these methods to elucidate the structure-reactivity relationships of this compound and its derivatives.

Key Research Areas:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be employed to calculate electronic properties, such as charge distribution, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential. These calculations can provide insights into the molecule's reactivity, stability, and potential interaction sites. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies can be conducted to correlate the structural features of this compound derivatives with their potential biological activities or material properties. nih.govmdpi.comnih.gov This can aid in the rational design of new compounds with desired characteristics.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics and intermolecular interactions of this compound in different environments, such as in solution or within a polymer matrix. This can be particularly useful for understanding its behavior in potential applications.

Table 2 highlights key computational parameters and their significance in understanding the compound's properties.

| Computational Method | Key Parameters | Significance |

| Quantum Chemistry | HOMO-LUMO gap, Mulliken charges, Dipole moment. | Predicts reactivity, stability, and intermolecular interactions. |

| QSAR | Topological descriptors, electronic descriptors. | Correlates molecular structure with activity/properties. |

| Molecular Dynamics | Radial distribution functions, interaction energies. | Simulates dynamic behavior and intermolecular forces. |

Exploration of New Applications in Emerging Materials Technologies

The unique combination of an aromatic ring, an amino group, and an acetate group in this compound makes it a promising candidate for the development of novel materials.

Key Research Areas:

Polymer Synthesis: Aromatic amines are key building blocks for high-performance polymers such as polyamides and polyimides. google.comacs.org The bifunctional nature of this compound (after potential modification of the acetate group) could be exploited in step-growth polymerization to create novel polymers with tailored thermal, mechanical, and optical properties. google.com

Organic Electronics: The aromatic core of the molecule suggests potential applications in organic electronics. Derivatives could be designed and synthesized to function as organic semiconductors, charge-transporting materials, or components in organic light-emitting diodes (OLEDs).

Functional Coatings and Adhesives: The amino and acetate functionalities could be leveraged to promote adhesion to various substrates. Derivatives of this compound could be investigated as components in functional coatings, adhesives, and composite materials.

Studies on the Self-Assembly and Supramolecular Chemistry of Derivatives

The presence of hydrogen bond donors (N-H) and acceptors (C=O) in this compound and its derivatives suggests a propensity for self-assembly into ordered supramolecular structures.

Key Research Areas:

Design of Self-Assembling Molecules: By modifying the core structure of this compound, for example, by introducing long alkyl chains or other interacting moieties, it may be possible to design molecules that self-assemble into well-defined nanostructures such as nanofibers, gels, or liquid crystals. rsc.orgrsc.org

Crystal Engineering: A systematic study of the crystal packing of this compound and its derivatives can reveal the dominant intermolecular interactions and guide the design of new crystalline materials with specific properties. researchgate.net

Host-Guest Chemistry: The aromatic ring of the molecule could act as a host for guest molecules through π-π stacking interactions. This could be explored for applications in sensing, separation, or controlled release.

Environmental and Green Chemistry Aspects of Synthesis and Application

A critical area for future research is the evaluation and improvement of the environmental footprint associated with the synthesis and use of this compound.

Key Research Areas:

Lifecycle Assessment: A comprehensive lifecycle assessment of the current and proposed synthetic routes for this compound is needed to identify and quantify environmental impacts.

Biodegradability and Toxicity Studies: Investigating the biodegradability and ecotoxicity of this compound and its potential degradation products is crucial for ensuring its environmental compatibility.

Development of Greener Acylation Reagents: Research into replacing traditional acetylating agents like acetic anhydride with greener alternatives, such as isopropenyl acetate, could further enhance the sustainability of the synthesis. frontiersin.orgnih.gov The use of acetic acid with a suitable catalyst is also a more atom-economical approach. ias.ac.in

Table 3 provides a summary of green chemistry metrics that should be considered in future synthetic developments.

| Green Chemistry Metric | Definition | Relevance to this compound Synthesis |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Maximizing the incorporation of reactant atoms into the final product. |

| E-Factor | Total waste (kg) / kg of product | Minimizing the amount of waste generated per unit of product. |

| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | Reducing the overall mass of materials used in the process. |

| Solvent Selection | Choosing environmentally benign solvents. | Prioritizing water, supercritical fluids, or bio-solvents over hazardous organic solvents. |

Q & A

Basic: What are the optimal synthetic routes for preparing 4-amino-3-methylphenyl acetate, and how can purity be validated?

Methodological Answer:

The compound is typically synthesized via acetylation of 4-amino-3-methylphenol (CAS 2835-99-6) using acetic anhydride in the presence of a catalyst like pyridine or sulfuric acid. A common protocol involves:

- Step 1: Dissolve 4-amino-3-methylphenol (1.0 eq) in anhydrous dichloromethane.

- Step 2: Add acetic anhydride (1.2 eq) and pyridine (1.5 eq) dropwise under nitrogen at 0–5°C.

- Step 3: Stir at room temperature for 4–6 hours, followed by quenching with ice water.

- Step 4: Purify via column chromatography (silica gel, hexane/ethyl acetate 3:1) or recrystallization.

Validation: - HPLC: Use a C18 column with a mobile phase of methanol/water (70:30) at 1.0 mL/min; retention time ~8.2 min (UV detection at 254 nm).

- NMR: Confirm acetyl group integration (δ 2.1–2.3 ppm, singlet) and aromatic protons (δ 6.5–7.2 ppm) .

Advanced: How does the acetyl group in this compound influence its reactivity in nucleophilic substitution reactions?

Methodological Answer:

The acetate group acts as a protecting group for the phenolic –OH, altering electronic and steric effects:

- Electronic Effects: Acetylation reduces electron density on the aromatic ring, directing electrophilic substitution to the para position of the amino group.

- Steric Effects: The bulky acetyl group hinders nucleophilic attack at the adjacent carbon.

Experimental Design: - Compare reaction rates of 4-amino-3-methylphenol and its acetate derivative with iodomethane in DMF/K₂CO₃.

- Monitor progress via TLC (hexane/ethyl acetate 4:1). Acetylated derivatives show slower alkylation kinetics due to reduced nucleophilicity .

Basic: What analytical techniques are most effective for quantifying trace impurities in this compound?

Methodological Answer:

- GC-MS: Use a DB-5MS column (30 m × 0.25 mm) with helium carrier gas. Programmed temperature: 50°C (2 min) → 10°C/min → 280°C (5 min). Detect impurities like unreacted phenol (m/z 123) or acetic acid (m/z 60).

- LC-MS/MS: Employ electrospray ionization (ESI+) with multiple reaction monitoring (MRM) for high sensitivity (LOQ: 0.1 ppm).

- FTIR: Identify residual acetic anhydride (C=O stretch at 1820 cm⁻¹) .

Advanced: How does this compound interact with cytochrome P450 enzymes, and what mechanistic insights can be derived?

Methodological Answer:

The compound may act as a substrate or inhibitor of CYP1A1/CYP1A2, analogous to structurally related benzothiazoles (e.g., 2-(4-amino-3-methylphenyl)benzothiazole).

Experimental Workflow:

- In Vitro Assay: Incubate with human liver microsomes (HLMs) and NADPH. Monitor metabolite formation via LC-MS.

- Kinetic Analysis: Calculate and using Michaelis-Menten plots.

- Competitive Inhibition: Test against ethoxyresorufin (CYP1A1 substrate) to assess IC₅₀ values.

Key Finding: Acetylation may reduce metabolic activation compared to the parent phenol, as seen in fluorinated benzothiazole prodrugs .

Basic: What stability conditions (pH, temperature, light) are critical for storing this compound?

Methodological Answer:

- pH Stability: Conduct accelerated degradation studies in buffers (pH 3–9) at 40°C. The compound is stable in neutral conditions but hydrolyzes to 4-amino-3-methylphenol under acidic (pH < 4) or alkaline (pH > 8) conditions.

- Thermal Stability: Store at –20°C in amber vials; degradation <5% over 12 months.

- Light Sensitivity: UV irradiation (254 nm) induces photolysis; use argon-purged solutions for long-term storage .

Advanced: Can computational methods predict the tautomeric behavior of this compound in solution?

Methodological Answer:

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal:

- Tautomer Preference: The keto form dominates (>95% population) in polar solvents (e.g., water, DMSO).

- Solvent Effects: Use the SMD solvation model to simulate dielectric environments. Compare with experimental -NMR shifts in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃).

Validation: Overlay computed and experimental IR spectra (C=O stretch at 1745 cm⁻¹) .

Basic: How to troubleshoot low yields in the acetylation of 4-amino-3-methylphenol?

Methodological Answer:

Common issues and solutions:

- Incomplete Reaction: Ensure anhydrous conditions; residual moisture hydrolyzes acetic anhydride. Add molecular sieves (3Å) to the reaction mixture.

- Side Products: If diacetylated forms appear (HPLC peak at 10.5 min), reduce acetic anhydride stoichiometry to 1.1 eq.

- Purification Losses: Optimize column chromatography gradients (e.g., hexane/ethyl acetate from 4:1 to 2:1) to improve recovery .

Advanced: What role does this compound play in supramolecular assembly studies?

Methodological Answer:

The compound’s amino and acetyl groups facilitate hydrogen-bonded networks.

Case Study: Co-crystallize with 2,4-dihydroxybenzoic acid (1:1 molar ratio) in ethanol. Single-crystal X-ray diffraction reveals:

- H-Bonding: N–H···O interactions between the amino group and carboxylate (2.89 Å).

- π-Stacking: Aromatic rings align with 3.5 Å interplanar spacing.

Application: Design of metal-organic frameworks (MOFs) for selective guest adsorption .

Basic: How to differentiate this compound from its isomers using spectroscopic methods?

Methodological Answer:

- -NMR: The methyl group on the aromatic ring (δ 2.3 ppm, singlet) and acetate methyl (δ 2.1 ppm) are diagnostic. Isomers (e.g., 2-amino-4-methylphenyl acetate) show split signals for adjacent substituents.

- -NMR: Acetyl carbonyl at δ 170–172 ppm; aromatic carbons at δ 115–150 ppm.

- MS/MS: Parent ion [M+H]+ at m/z 180; fragmentation at m/z 138 (loss of CH₃CO) confirms acetylation .

Advanced: What are the implications of this compound’s redox behavior in electrochemical sensors?

Methodological Answer:

Cyclic voltammetry (glassy carbon electrode, 0.1 M PBS pH 7.4) shows:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.